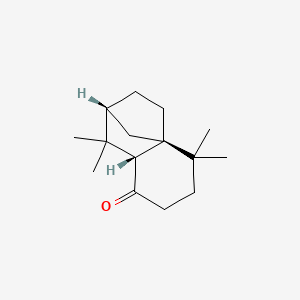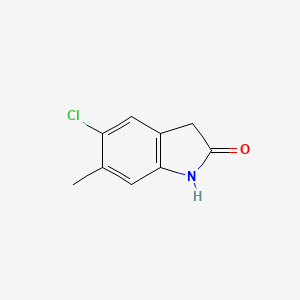
2-(2,4,6-Trichlorophenoxy)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4,6-Trichlorophenoxy)ethanamine hydrochloride is a chemical compound with the molecular formula C8H5Cl3NO·HCl. It is a derivative of 2,4,6-trichlorophenoxyacetic acid, where the acetic acid group is replaced by an ethanamine group and further converted to its hydrochloride salt form. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,6-Trichlorophenoxy)ethanamine hydrochloride typically involves the following steps:
Starting Material: 2,4,6-Trichlorophenol is reacted with chloroacetic acid to form 2,4,6-trichlorophenoxyacetic acid.
Conversion to Amine: The carboxylic acid group of 2,4,6-trichlorophenoxyacetic acid is then converted to an amine group through a series of reactions involving reduction agents such as lithium aluminum hydride (LiAlH4).
Formation of Hydrochloride Salt: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2,4,6-Trichlorophenoxy)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Strong nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Primary or secondary amines, alcohols.
Substitution: Chloro-substituted derivatives or cyano-substituted derivatives.
Aplicaciones Científicas De Investigación
2-(2,4,6-Trichlorophenoxy)ethanamine hydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In studies related to enzyme inhibition and receptor binding assays.
Medicine: Investigated for potential therapeutic applications in drug development.
Industry: Used in the production of herbicides and other agrochemicals.
Mecanismo De Acción
The mechanism by which 2-(2,4,6-Trichlorophenoxy)ethanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor of specific enzymes or receptors, leading to biological effects. The exact mechanism can vary depending on the application and the specific biological system being studied.
Comparación Con Compuestos Similares
2,4,6-Trichlorophenoxyacetic acid: The parent compound from which 2-(2,4,6-Trichlorophenoxy)ethanamine hydrochloride is derived.
2,4,5-Trichlorophenoxyacetic acid: A structurally similar compound with different chlorine substitution patterns.
2,4-Dichlorophenoxyacetic acid: Another phenoxy herbicide with fewer chlorine atoms.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the amine group, which differentiates it from other similar compounds. This structural difference can lead to distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-(2,4,6-trichlorophenoxy)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl3NO.ClH/c9-5-3-6(10)8(7(11)4-5)13-2-1-12;/h3-4H,1-2,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCSWKPBJZYMQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCCN)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5,7-Dichloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8052727.png)







![6-Methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B8052785.png)





